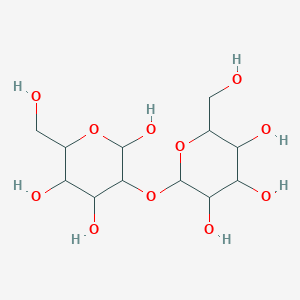
Indol-3-yl-Natriumphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Indoxyl phosphate is a chromogenic and electrochemical substrate for alkaline phosphatase. Upon enzymatic cleavage by alkaline phosphatase, 3-indoxyl is released and subsequently oxidized to produce water-insoluble indigo, which can be quantified by colorimetric detection at 660 nm as a measure of alkaline phosphatase activity. 3-Indoxyl phosphate can also be converted to water-soluble leucoindigo by reduction of indigo in alkaline solution by sodium dithionite, which can be quantified by colorimetric detection at 415 nm or voltametric detection as a measure of alkaline phosphatase activity. 3-Indoxyl phosphate has been used in ELISAs.
Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992)
Wissenschaftliche Forschungsanwendungen
- Indol ist ein Signalmolekül, das sowohl von Bakterien als auch von Pflanzen produziert wird. In bakteriellen Gemeinschaften spielt es eine entscheidende Rolle beim Quorum Sensing (QS), das es Bakterien ermöglicht, sich an natürliche Umgebungen anzupassen und in diesen zu überleben .
- Mehr als 4000 Indole kommen in der Natur vor, von denen einige Antitumor-, antibakterielle, antivirale oder antifungale Aktivitäten aufweisen .
- Strategien umfassen die Verwendung bakterieller Tryptophanase (TnaA) oder pflanzlicher/bakterieller Indol-3-Glycerinphosphat-Lyasen (IGLs) zur Umwandlung von Substraten in Indol-Derivate .
- Es arbeitet zusammen mit Nitroblau-Tetrazolium (NBT), um Moleküle nachzuweisen, die mit alkalischer Phosphatase markiert sind .
- Zum Beispiel spielt Indol-3-essigsäure (ein Pflanzenhormon, das von Tryptophan abgeleitet ist) eine wesentliche Rolle im Pflanzenwachstum und -entwicklung .
Bakterielle Signalübertragung und Quorum Sensing
Natürliche Farbstoffe und Bioaktivität
Fermentative Produktion
Detektionsassays
Pharmakologische Aktivität
Indol-Diterpen-Verbindungen
Wirkmechanismus
Target of Action
Indol-3-yl sodium phosphate, also known as Sodium 1H-indol-3-yl phosphate, is a derivative of indole . Indole derivatives have been found to interact with a variety of enzymes and proteins, inhibiting their activity . The primary targets of this compound are enzymes, particularly those involved in glycogen decomposition .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity . This interaction results in changes to the activity of the target enzymes and proteins .
Biochemical Pathways
Indol-3-yl sodium phosphate affects the biochemical pathways related to the enzymes it targets . For instance, it can influence the pathway of glycogen decomposition by inhibiting the activity of glycogen phosphorylase, an enzyme crucial for this process . This can lead to downstream effects such as changes in glucose metabolism .
Pharmacokinetics
Like other indole derivatives, it is likely to have properties that affect its bioavailability .
Result of Action
The inhibition of enzyme activity by Indol-3-yl sodium phosphate can result in molecular and cellular effects. For example, the inhibition of glycogen phosphorylase can affect the breakdown of glycogen, leading to changes in glucose levels
Action Environment
The action of Indol-3-yl sodium phosphate can be influenced by environmental factors. For instance, it is known to be rapidly hydrolyzed by alkaline phosphatase, forming a compound that is readily oxidized in solution by ambient oxygen under basic conditions . Therefore, the pH and oxygen levels in the environment can affect the compound’s action, efficacy, and stability .
Eigenschaften
CAS-Nummer |
3318-43-2 |
|---|---|
Molekularformel |
C8H8NNaO4P |
Molekulargewicht |
236.12 g/mol |
IUPAC-Name |
disodium;1H-indol-3-yl phosphate |
InChI |
InChI=1S/C8H8NO4P.Na/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12); |
InChI-Schlüssel |
YQSBOERSRZHKIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O.[Na] |
Siedepunkt |
greater than or equal to 482 °F at 760 mm Hg (NTP, 1992) |
melting_point |
greater than 662 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
3318-43-2 |
Physikalische Beschreibung |
Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992) |
Löslichkeit |
greater than or equal to 100 mg/mL at 72° F (NTP, 1992) |
Synonyme |
3-Indolyl Phosphate Disodium Salt; 3-Indoxyl Phosphate Disodium Salt; |
Dampfdichte |
less than 1 (NTP, 1992) (Relative to Air) |
Dampfdruck |
less than 1 mm Hg (NTP, 1992) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)




![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
